

Application Note: ML365 for High-Throughput Screening Assays

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Compound of Interest

Compound Name: ML365

Cat. No.: B15586086

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Audience: Researchers, scientists, and drug development professionals.

Introduction **ML365** is a potent and selective small-molecule inhibitor of the two-pore domain potassium channel TASK1 (KCNK3).^{[1][2][3]} It was identified through a high-throughput screening (HTS) campaign of the Molecular Libraries Small Molecule Repository (MLSMR), demonstrating its utility and validation in HTS formats.^{[1][3]} **ML365** serves as a valuable pharmacological tool for investigating the physiological roles of TASK1 channels in processes such as hormone secretion, immune response, and neuronal function.^{[1][3]} Additionally, recent studies have identified **ML365** as an inhibitor of the TWIK2 potassium channel, implicating it in the modulation of inflammatory responses by blocking the ATP-induced NLRP3 inflammasome.^{[4][5]} This dual activity provides a unique tool for dissecting complex biological pathways. This document provides detailed protocols and data for the application of **ML365** in HTS assays.

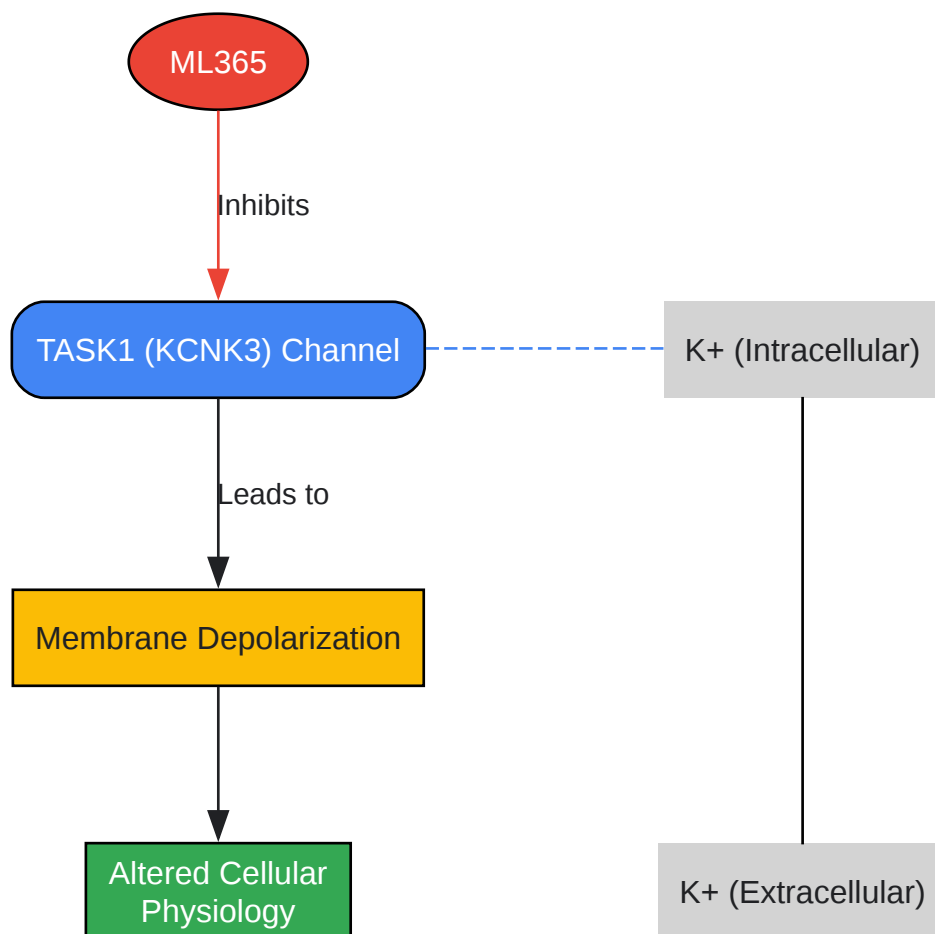
Mechanism of Action & Signaling Pathways

ML365 primarily functions by directly blocking the pore of the TASK1 potassium channel, thereby inhibiting the flow of potassium ions and influencing the cell's membrane potential.^[1] Its secondary reported mechanism involves the inhibition of the TWIK2 channel, which prevents potassium efflux required for the activation of the NLRP3 inflammasome.^{[4][5]}

TASK1 Inhibition and Membrane Potential Regulation

Two-pore domain potassium channels like TASK1 are crucial for regulating the resting membrane potential in various cell types.^[3] By inhibiting TASK1, **ML365** prevents potassium

efflux, leading to membrane depolarization. This modulation can impact a wide range of physiological processes that are dependent on cellular excitability.[1]

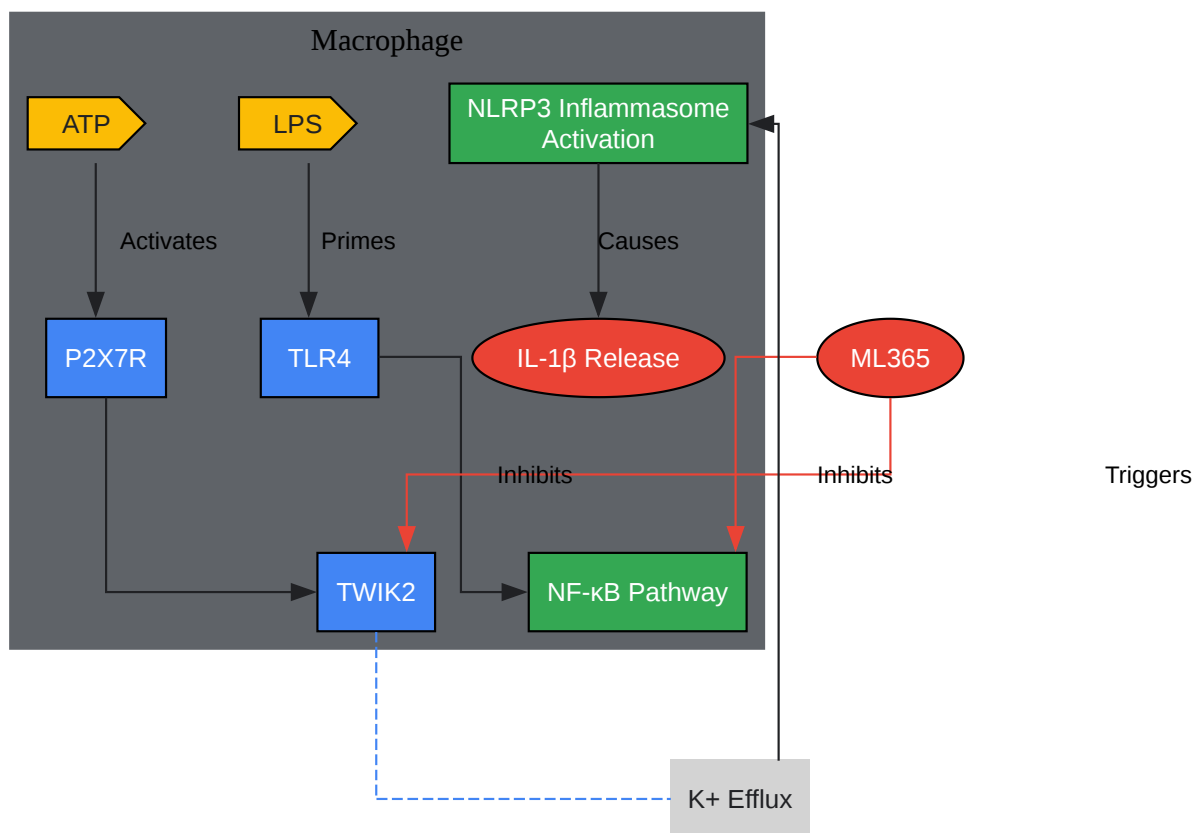


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Caption: **ML365** inhibits the TASK1 channel, blocking K⁺ efflux and causing membrane depolarization.

TWIK2 Inhibition and NLRP3 Inflammasome Pathway

ML365 has been shown to inhibit the TWIK2 channel, a key mediator of potassium efflux that is an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation.[4][5] By blocking this channel, **ML365** prevents the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines like IL-1 β . [4] This activity is linked to the downstream inhibition of the NF- κ B signaling pathway.[6]



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Caption: **ML365** inhibits TWIK2 and the NF- κ B pathway, blocking NLRP3 inflammasome activation.

Quantitative Data Summary

The potency and selectivity of **ML365** have been characterized in various biochemical and cell-based assays.

Table 1: Potency of ML365 against Potassium Channels

Target	Assay Type	Cell Line	IC ₅₀	Reference
TASK1 (KCNK3)	Thallium Influx	CHO	4 nM	[1] [2]
TASK1 (KCNK3)	Automated Electrophysiology	CHO	16 nM	[1] [2]
TWIK2	Whole-cell Voltage-clamp	HEK293	4.07 ± 1.5 µM	[4] [5]

Table 2: Selectivity Profile of ML365

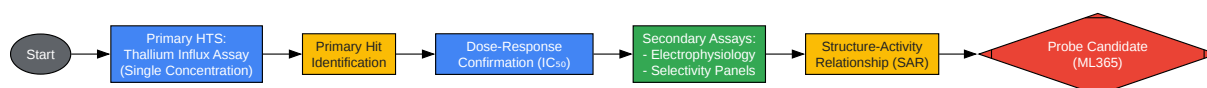
Channel	Assay Type	% Inhibition / Selectivity Fold	Concentration	Reference
TASK3	Thallium Influx	>60-fold selective for TASK1	-	[1] [3]
Kir2.1	Thallium Influx	Little to no inhibition	30 µM	[1] [2]
KCNQ2	Thallium Influx	Little to no inhibition	30 µM	[1] [2]
hERG	Thallium Influx	Little to no inhibition	30 µM	[1] [2]
TWIK1	Whole-cell Voltage-clamp	No effect	-	[5]
THIK1	Whole-cell Voltage-clamp	No effect	-	[5]

High-Throughput Screening Protocols

ML365 was identified in a primary HTS campaign designed to find inhibitors of the TASK1 channel. The core of this campaign was a cell-based thallium influx assay.

HTS Workflow for TASK1 Inhibitor Discovery

The diagram below outlines the typical workflow for a high-throughput screen, from compound screening to hit validation, as was done for the discovery of **ML365**.



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Caption: High-throughput screening workflow for the discovery and validation of **ML365**.

Detailed Experimental Protocols

Protocol 1: Primary HTS - Thallium Influx Fluorescent Assay

This protocol is based on the assay used for the discovery of **ML365** as a TASK1 inhibitor.^[1] It measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the TASK1 channel using a Tl⁺-sensitive fluorescent dye.

Materials:

- CHO cell line stably expressing human TASK1 (KCNK3).
- FluxOR™ Thallium Detection Kit (or equivalent).
- Assay Buffer (e.g., HBSS).
- Stimulus Buffer (Assay Buffer containing thallium sulfate and potassium sulfate).
- **ML365** or other test compounds.
- 384-well, black, clear-bottom microplates.
- Fluorescent plate reader (e.g., FLIPR, FDSS).

Methodology:

- Cell Plating:
 - Seed CHO-TASK1 cells into 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.
 - Incubate plates for 24 hours at 37°C, 5% CO₂.
- Compound Preparation and Addition:
 - Prepare serial dilutions of **ML365** or test compounds in Assay Buffer. A typical starting concentration for screening is 10-30 µM.[\[1\]](#)
 - Remove cell culture medium from the plates and add the compound dilutions.
 - Incubate for 15-30 minutes at room temperature.
- Dye Loading:
 - Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.
 - Add the dye solution to all wells.
 - Incubate for 60-90 minutes at room temperature, protected from light.
- Signal Measurement:
 - Measure baseline fluorescence using a plate reader compatible with kinetic reads.
 - Add the Stimulus Buffer containing TI⁺/K⁺ to all wells to initiate thallium influx.
 - Immediately begin kinetic fluorescence reading for 2-5 minutes.
- Data Analysis:
 - Calculate the difference between the peak fluorescence and the baseline fluorescence for each well.

- Normalize the data to controls (e.g., 0% inhibition for DMSO vehicle, 100% inhibition for a known potent blocker).
- For dose-response experiments, plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Secondary Assay - Cytotoxicity (LDH Release)

This protocol is essential to ensure that the observed activity in the primary screen is not due to compound-induced cell death.

Materials:

- CHO cells (or the same cell line used in the primary assay).
- **ML365** or test compounds.
- Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
- 96- or 384-well clear microplates.
- Plate reader capable of measuring absorbance.

Methodology:

- Cell Plating:
 - Seed cells into microplates and grow to ~80% confluency.
- Compound Treatment:
 - Treat cells with **ML365** at various concentrations (e.g., 1 μ M, 3 μ M, and 10 μ M) for a specified duration (e.g., 24 hours).^[1] Include vehicle (DMSO) and lysis controls.
- LDH Measurement:
 - Following incubation, transfer a portion of the cell culture supernatant to a new plate.

- Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
- Incubate for 30 minutes at room temperature, protected from light.
- Add the stop solution.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
 - Calculate the percentage of cytotoxicity relative to the lysis control. **ML365** did not show significant cytotoxicity at concentrations up to 10 μ M in CHO cells after 24 hours.[1]

Conclusion

ML365 is a well-characterized, potent, and selective inhibitor of the TASK1 potassium channel that was successfully identified and validated using HTS methodologies. It serves as an exemplary probe for studying TASK1-mediated physiological processes. Its more recently discovered activity against the TWIK2 channel further expands its utility as a tool compound for investigating inflammatory pathways. The protocols and data presented here provide a comprehensive guide for researchers utilizing **ML365** in HTS and related cell-based assays.

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